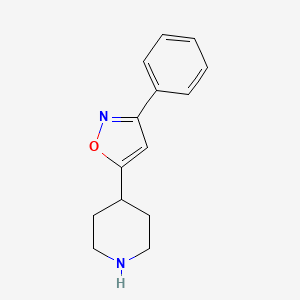

4-(3-Phenyl-5-isoxazolyl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H16N2O |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

3-phenyl-5-piperidin-4-yl-1,2-oxazole |

InChI |

InChI=1S/C14H16N2O/c1-2-4-11(5-3-1)13-10-14(17-16-13)12-6-8-15-9-7-12/h1-5,10,12,15H,6-9H2 |

InChI Key |

VKKGXTSWKMFQMU-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=CC(=NO2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes to the 4-(3-Phenyl-5-isoxazolyl)piperidine Core

The traditional approaches to synthesizing the this compound scaffold can be dissected into three key stages: the formation of the isoxazole (B147169) ring, the introduction and functionalization of the piperidine (B6355638) ring, and the eventual coupling of these two heterocyclic systems.

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a common motif in pharmacologically active compounds. bohrium.comnih.gov Its synthesis can be achieved through several reliable methods.

A prevalent strategy for forming 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. For the synthesis of the 3-phenyl-isoxazole core, this would involve the reaction of benzonitrile oxide with a suitable alkyne. nih.gov

Another widely employed method is the condensation of a 1,3-dicarbonyl compound with hydroxylamine. mdpi.comresearchgate.net In the context of synthesizing a 3-phenyl-5-substituted isoxazole, a key intermediate such as 1-phenyl-1,3-butanedione can be reacted with hydroxylamine. researchgate.net This reaction proceeds via the formation of an oxime intermediate, which then undergoes intramolecular cyclization to yield the isoxazole ring. nanobioletters.com The reaction conditions can be optimized to favor the desired regioisomer. researchgate.net

Furthermore, multicomponent reactions (MCRs) offer an efficient pathway to construct highly functionalized isoxazoles. scielo.brscispace.comd-nb.infonih.gov These reactions, involving three or more starting materials, allow for the rapid assembly of complex molecules in a single step. For instance, a one-pot reaction of an aromatic aldehyde, hydroxylamine hydrochloride, and a β-ketoester can yield substituted isoxazoles. scispace.comnih.gov

| Method | Reactants | Key Features |

| [3+2] Cycloaddition | Nitrile Oxide + Alkyne | High regioselectivity possible with appropriate catalysts. nih.gov |

| Condensation | 1,3-Dicarbonyl Compound + Hydroxylamine | A classic and versatile method. mdpi.comresearchgate.net |

| Multicomponent Reaction | Aldehyde + Hydroxylamine + β-Ketoester | High efficiency and atom economy. scispace.comnih.gov |

The piperidine ring is a ubiquitous scaffold in pharmaceuticals. beilstein-journals.orgbeilstein-journals.org Its synthesis and functionalization are well-established areas of organic chemistry. Piperidine derivatives can be prepared through the hydrogenation of corresponding pyridine (B92270) precursors. whiterose.ac.uk

For the synthesis of this compound, a pre-functionalized piperidine derivative is often required. The functionalization at the C4 position of the piperidine ring is a key step. This can be achieved through various methods, including the use of N-protected piperidones and subsequent olefination or addition reactions. Rhodium-catalyzed C-H insertion reactions have also emerged as a powerful tool for the direct functionalization of the piperidine ring at various positions, including C4. nih.gov

A common strategy involves starting with a commercially available 4-substituted piperidine, such as ethyl isonipecotate (ethyl piperidine-4-carboxylate), which can then be elaborated to couple with the isoxazole moiety. mdpi.com

The final step in the assembly of this compound involves the formation of a carbon-carbon bond between the C5 position of the isoxazole ring and the C4 position of the piperidine ring.

One approach involves the synthesis of a 5-(halomethyl)-3-phenylisoxazole intermediate, which can then undergo a nucleophilic substitution reaction with a suitable piperidine-based nucleophile.

Alternatively, a key intermediate such as 4-acetyl-3-phenyl-5-methylisoxazole can be synthesized. nih.gov The acetyl group can then be transformed into a reactive handle for coupling. For instance, α-bromination of the acetyl group provides an electrophilic site for reaction with a piperidine derivative. nih.gov

Another strategy involves the acylation of a chloro-substituted cyclic ketone with a piperidine-4-carboxylate derivative, followed by heterocyclization with hydroxylamine to form the isoxazole ring directly attached to the piperidine precursor. mdpi.com

Advanced Synthetic Approaches

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability. These principles have driven the development of advanced synthetic methodologies for the preparation of complex molecules like this compound.

One-pot reactions and multicomponent reactions (MCRs) are highly desirable as they reduce the number of synthetic steps, minimize waste, and save time and resources. mdpi.comresearchgate.netnih.govnih.gov The synthesis of isoxazole derivatives is particularly amenable to these approaches. mdpi.comscielo.brscispace.comd-nb.infonih.govnih.govmdpi.compreprints.org

For instance, a one-pot, three-component reaction between a substituted aldehyde, hydroxylamine hydrochloride, and a β-ketoester can directly generate a functionalized isoxazole ring. scispace.comnih.gov By carefully selecting a β-ketoester that already incorporates the piperidine moiety or a precursor to it, it is conceivable to construct the entire 4-(isoxazolyl)piperidine scaffold in a single step. While a specific example for this compound is not explicitly detailed, the principles of MCRs suggest its feasibility. nih.govmdpi.com

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. bohrium.comnih.gov The synthesis of isoxazoles has seen significant advancements in this area. mdpi.compreprints.org

Key green chemistry approaches applicable to the synthesis of the isoxazole core of this compound include:

Use of Greener Solvents: Water has been successfully employed as a solvent for the synthesis of isoxazole derivatives, often with the aid of ultrasound irradiation. mdpi.commdpi.com This avoids the use of volatile and often toxic organic solvents. bohrium.com

Alternative Energy Sources: Microwave irradiation and ultrasound have been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of isoxazoles compared to conventional heating methods. nih.govmdpi.compreprints.org

Eco-Friendly Catalysts: The use of natural acid catalysts, such as fruit juices, has been explored for the multicomponent synthesis of isoxazoles, offering a biodegradable and renewable alternative to traditional catalysts. scispace.com Solvent-free reaction conditions using catalysts like nano-titania-supported sulphonic acid also represent a greener approach. bohrium.com

| Green Chemistry Approach | Description | Advantages |

| Ultrasonic Irradiation | Utilizes high-frequency sound waves to promote chemical reactions. | Shorter reaction times, higher yields, and use of green solvents like water. mdpi.compreprints.org |

| Microwave-Assisted Synthesis | Employs microwave energy to heat reactions. | Enhanced reaction rates, high selectivity, and improved product yields. nih.gov |

| Natural Acid Catalysis | Uses naturally derived acids (e.g., from fruit juices) as catalysts. | Environmentally benign, cost-effective, and mild reaction conditions. scispace.com |

| Solvent-Free Reactions | Conducts reactions without a solvent medium. | Reduced waste, easier work-up, and often better yields and shorter reaction times. bohrium.com |

Chemo- and Regioselective Synthesis

The chemo- and regioselective synthesis of the this compound scaffold primarily relies on the construction of the 3,5-disubstituted isoxazole ring. A prevalent and highly effective method for achieving this is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

In a plausible synthetic route, the reaction would involve the in situ generation of benzonitrile oxide from a suitable precursor, such as benzaldoxime, which then undergoes a 1,3-dipolar cycloaddition with a 4-ethynylpiperidine derivative. The regioselectivity of this reaction is crucial, as it determines the formation of the desired 3-phenyl-5-(piperidin-4-yl)isoxazole isomer over the 3-(piperidin-4-yl)-5-phenylisoxazole alternative. The regiochemical outcome of such cycloadditions is governed by both electronic and steric factors of the interacting dipole and dipolarophile. Generally, in the reaction of an aromatic nitrile oxide with a terminal alkyne, the carbon atom of the nitrile oxide preferentially bonds to the terminal, less sterically hindered carbon of the alkyne, leading to the formation of the 3,5-disubstituted isoxazole.

The piperidine ring can either be introduced as a pre-formed, substituted alkyne in the cycloaddition step or formed through cyclization strategies. For instance, a linear precursor containing the isoxazole moiety could undergo an intramolecular cyclization to form the piperidine ring.

Key reaction conditions for the 1,3-dipolar cycloaddition often involve the slow addition of an oxidizing agent to a solution of the aldoxime and the alkyne to control the concentration of the nitrile oxide and minimize side reactions.

Synthesis of Key Derivatives and Analogs of this compound

The structural framework of this compound offers multiple sites for modification, allowing for the synthesis of a diverse library of derivatives and analogs. These modifications can be systematically introduced on the phenyl ring, the isoxazole ring, and the piperidine moiety.

Structural Modifications on the Phenyl Ring

The phenyl ring at the 3-position of the isoxazole offers a versatile handle for introducing a wide array of substituents to probe structure-activity relationships. Standard aromatic substitution reactions can be employed on precursors like substituted benzaldehydes, which are then converted to the corresponding nitrile oxides for the cycloaddition reaction.

Common modifications include the introduction of:

Electron-donating groups: such as methoxy (B1213986) (-OCH3) or methyl (-CH3) groups.

Electron-withdrawing groups: such as nitro (-NO2) or cyano (-CN) groups.

Halogens: such as fluoro (-F), chloro (-Cl), or bromo (-Br) atoms.

These substituents can influence the electronic properties and lipophilicity of the final compound. For example, the synthesis of a derivative with a 4-chlorophenyl group would start from 4-chlorobenzaldehyde.

Table 1: Examples of Phenyl Ring Modifications

| Substituent (Position) | Precursor Example |

|---|---|

| 4-Methoxy | 4-Methoxybenzaldehyde |

| 3-Nitro | 3-Nitrobenzaldehyde |

| 4-Fluoro | 4-Fluorobenzaldehyde |

Modifications on the Isoxazole Ring

While the 3-phenyl and 5-piperidyl substitution is the core of the scaffold, modifications directly on the isoxazole ring are also synthetically feasible, although potentially more complex. One approach involves starting with different precursors for the cycloaddition reaction that would lead to substituents at the 4-position of the isoxazole ring. For instance, using a substituted alkyne in the cycloaddition with benzonitrile oxide could yield a 4-substituted isoxazole.

Another strategy involves the chemical transformation of the isoxazole ring itself, though this can be challenging due to the stability of the aromatic system.

Table 2: Potential Isoxazole Ring Modifications

| Position | Modification Strategy | Precursor Example |

|---|---|---|

| 4-position | Use of a substituted alkyne in cycloaddition | 1-Phenyl-2-(piperidin-4-yl)propyne |

Diversification of the Piperidine Nitrogen and Ring System

The secondary amine of the piperidine ring is a prime site for diversification. N-alkylation and N-arylation reactions can be readily performed to introduce a variety of substituents. These reactions typically involve the treatment of this compound with an appropriate alkyl or aryl halide in the presence of a base.

Furthermore, the piperidine ring itself can be modified or replaced with other cyclic systems to explore different conformational constraints and spatial arrangements.

N-Substitution Reactions:

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) to introduce alkyl groups.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides.

Table 3: Examples of Piperidine Nitrogen Diversification

| Reagent | Resulting N-Substituent | Reaction Type |

|---|---|---|

| Methyl Iodide | Methyl | N-Alkylation |

| Benzoyl Chloride | Benzoyl | N-Acylation |

| 4-Fluorophenylboronic acid | 4-Fluorophenyl | N-Arylation (Chan-Lam coupling) |

Stereoselective Synthesis of Chiral Analogs

The synthesis of chiral analogs of this compound can be achieved by employing stereoselective synthetic methods for the piperidine ring. Since the core structure is achiral, chirality must be introduced through substitution on the piperidine ring.

Approaches to stereoselective synthesis include:

Use of Chiral Starting Materials: Starting the synthesis with an enantiomerically pure substituted piperidine derivative.

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in the formation of the piperidine ring or in the introduction of substituents. For example, asymmetric hydrogenation of a corresponding tetrahydropyridine precursor could yield a chiral piperidine.

The development of such stereoselective routes is crucial for investigating the differential biological activities of enantiomers.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the characterization of 4-(3-Phenyl-5-isoxazolyl)piperidine, offering detailed insights into the hydrogen and carbon framework of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in defining the structure of this compound. The ¹H NMR spectrum displays characteristic signals for the protons of the piperidine (B6355638) ring, the phenyl group, and the isoxazole (B147169) ring. The chemical shifts and coupling patterns of the piperidine protons are particularly informative, often appearing as complex multiplets due to their conformational flexibility. The aromatic protons of the phenyl group typically resonate in the downfield region.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. This includes the distinct carbons of the piperidine and isoxazole rings, as well as the phenyl group. The positions of these signals are indicative of their chemical environment.

| ¹H NMR Chemical Shifts (δ) in ppm | ¹³C NMR Chemical Shifts (δ) in ppm |

| Phenyl Protons | Phenyl Carbons |

| Isoxazole Proton | Isoxazole Carbons |

| Piperidine Protons | Piperidine Carbons |

To definitively establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings within the piperidine ring and the phenyl group, confirming the arrangement of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon atom.

Mass Spectrometry (MS)

Mass spectrometry provides vital information regarding the molecular weight and fragmentation pattern of this compound.

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight of the compound. This technique provides an exact mass measurement, which can be used to calculate the elemental composition and confirm the molecular formula of C₁₄H₁₆N₂O.

Analysis of the fragmentation pattern in the mass spectrum offers further structural confirmation. The molecule breaks apart in a predictable manner under electron impact, and the resulting fragment ions are characteristic of the different structural motifs within this compound. Key fragmentation pathways often involve the cleavage of the piperidine ring or the separation of the phenyl and isoxazole moieties.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Both IR and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound.

Infrared (IR) spectroscopy reveals the presence of specific functional groups through their characteristic vibrational frequencies. Key absorptions for this molecule include:

N-H stretching vibrations from the piperidine ring.

C-H stretching vibrations from the aromatic phenyl ring and the aliphatic piperidine ring.

C=N and C=C stretching vibrations associated with the isoxazole and phenyl rings.

C-O stretching within the isoxazole ring.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds and symmetric vibrations of the aromatic rings.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| N-H Stretch (Piperidine) | 3300-3500 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| C=N Stretch (Isoxazole) | 1600-1650 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-O Stretch (Isoxazole) | 1000-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For this compound, the electronic spectrum is primarily dictated by the π-systems of the phenyl and isoxazole rings.

Generally, aromatic systems like the phenyl group and heterocyclic rings such as isoxazole exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions. researchgate.net The phenyl ring typically shows a strong absorption band (the E2-band) around 200-210 nm and a weaker, fine-structured band (the B-band) around 250-270 nm, both arising from π → π* transitions. The isoxazole ring, containing both π-bonds and non-bonding electrons on the nitrogen and oxygen atoms, can also contribute to the UV-Vis spectrum through both π → π* and n → π* transitions.

The specific absorption maxima (λmax) for a molecule are influenced by the solvent polarity. biointerfaceresearch.com For instance, studies on similar heterocyclic systems have shown that the λmax can shift depending on the solvent used, such as methanol, chloroform, or dimethylformamide (DMF). biointerfaceresearch.com While specific experimental data for this compound is not extensively published, theoretical calculations and comparisons with structurally related compounds provide insight into its expected spectral behavior. For example, a related compound, 3-bromo-4-phenylisothiazole-5-carboxylic acid, displays a λmax at 298 nm in dichloromethane, attributed to the intact isothiazole (B42339) ring. mdpi.com Similarly, other phenyl-containing heterocyclic compounds exhibit absorption bands in the 250-390 nm region. researchgate.net

Table 1: Expected UV-Vis Absorption Maxima for this compound based on Analogous Structures

| Functional Group | Expected Transition | Approximate λmax (nm) | Reference |

| Phenyl Ring | π → π* (E2-band) | 200 - 210 | researchgate.net |

| Phenyl Ring | π → π* (B-band) | 250 - 270 | researchgate.net |

| Phenyl-Heterocycle | π → π* / n → π* | 250 - 390 | researchgate.netmdpi.com |

Note: The actual λmax values can be influenced by substitution and solvent effects.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

For a molecule like this compound, an XRD analysis would reveal several key structural features. The piperidine ring is expected to adopt a chair conformation, which is its most stable arrangement. nih.gov The analysis would also determine the relative orientation of the phenyl and isoxazole rings. In similar structures containing a phenyl group attached to a heterocyclic ring, the dihedral angle between the two rings is a significant parameter. nih.govmdpi.com For instance, in N-Phenyl-4-(8-phenyl-4,5-dihydro-1,2-benzoxazolo[4,5-d]thiazol-2-yl)piperidine-1-carboxamide, the dihedral angle between the isoxazole and the adjoining benzene (B151609) ring is 21.4 (5)°. nih.gov

Furthermore, XRD analysis elucidates the packing of molecules in the crystal lattice, identifying any intermolecular hydrogen bonds or other non-covalent interactions that stabilize the crystal structure. nih.gov In the crystal structure of a related triazolo-pyridazino-indole compound, the phenyl ring is nearly perpendicular to the plane of the triazole and indole (B1671886) moieties. mdpi.com

Table 2: Key Structural Parameters from XRD of a Structurally Related Compound

| Parameter | Description | Observed Value | Reference |

| Piperidine Conformation | Three-dimensional shape of the piperidine ring | Chair | nih.gov |

| Dihedral Angle | Angle between the isoxazole and phenyl rings | 21.4 (5)° | nih.gov |

| Intermolecular Interactions | Forces between adjacent molecules in the crystal | N-H···O and C-H···O hydrogen bonds | nih.gov |

Note: The values presented are for a related molecule and serve as an illustrative example of the data obtained from XRD.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Flash Column Chromatography are two commonly employed methods in this context.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and precise analytical technique used to separate, identify, and quantify each component in a mixture. For purity assessment of this compound, a reversed-phase HPLC method would typically be employed. In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol).

The compound, being relatively non-polar due to the phenyl and piperidine moieties, would be retained on the column and then eluted by the mobile phase. The retention time (the time it takes for the compound to pass through the column) is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature). A pure sample of this compound would ideally show a single, sharp peak in the chromatogram. The presence of other peaks would indicate impurities.

For compounds lacking a strong chromophore, derivatization can be used to enhance UV detection. google.com However, the phenyl and isoxazole rings in this compound should provide sufficient UV absorbance for direct detection.

Table 3: Typical HPLC Parameters for Purity Analysis

| Parameter | Typical Condition |

| Column | Reversed-phase (e.g., C18, 4.6 x 150 mm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Flash Column Chromatography

Flash column chromatography is a preparative technique used for the rapid purification of compounds from a reaction mixture. phenomenex.comwisc.edu It operates on the same principles as traditional column chromatography but uses positive pressure to accelerate the flow of the mobile phase through the stationary phase (typically silica (B1680970) gel). phenomenex.com

For the isolation of this compound, the crude reaction mixture would be dissolved in a small amount of solvent and loaded onto a silica gel column. A solvent system, or eluent (often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate), is then passed through the column. wisc.edu The polarity of the eluent is often gradually increased to facilitate the separation of compounds with different polarities. wisc.edu

The separation is based on the differential adsorption of the components of the mixture to the silica gel. Less polar compounds will travel down the column more quickly, while more polar compounds will be retained longer. Fractions are collected and analyzed (e.g., by Thin Layer Chromatography) to identify those containing the pure product.

Table 4: General Parameters for Flash Column Chromatography Purification

| Parameter | Description |

| Stationary Phase | Silica gel (e.g., 200-400 mesh) |

| Mobile Phase (Eluent) | Typically a gradient of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate) |

| Pressure | Low positive pressure (air or nitrogen) |

| Fraction Analysis | Thin Layer Chromatography (TLC) |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and reactivity of a compound at the electronic level.

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling and simulation techniques, such as molecular dynamics (MD), could provide insights into the dynamic behavior of 4-(3-Phenyl-5-isoxazolyl)piperidine. These simulations can model the molecule's movement and interactions with its environment over time, which is particularly useful for understanding its behavior in solution or its potential interactions with biological macromolecules.

Until dedicated computational studies on this compound are conducted and published, a detailed, data-driven analysis as requested remains speculative. The scientific community awaits such research to fully elucidate the electronic and structural properties of this compound.

Molecular Docking for Ligand-Target Interactions (in vitro contexts)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. This method is crucial for understanding the binding mode and affinity of potential drug candidates.

In studies of compounds structurally related to this compound, molecular docking has been employed to elucidate their interactions with various biological targets. For instance, a series of novel isoxazole (B147169) derivatives were synthesized and their anti-inflammatory potential was evaluated through molecular docking studies against the cyclooxygenase-2 (COX-2) enzyme (PDB ID: 4COX). The docking results for these compounds showed binding energy scores ranging from -7.8 to -8.7 kcal/mol, indicating a favorable interaction within the active site of the COX-2 enzyme. nih.gov

Similarly, docking studies on pyrazole (B372694) 1-carbothiamide incorporated isoxazole derivatives with human Dihydrofolate Reductase (DHFR) (PDB ID: 1KMS) revealed high fitness scores and significant binding interactions within the active site. researchgate.net In another study, quinoxaline-isoxazole-piperazine conjugates, which share the isoxazole and a nitrogen-containing heterocyclic ring with the target compound, were docked against the Epidermal Growth Factor Receptor (EGFR). The results demonstrated significant binding interactions, which correlated with their in vitro anticancer activity.

While direct molecular docking studies on this compound are not extensively reported in the reviewed literature, the findings for structurally similar isoxazole and piperidine-containing compounds suggest that this scaffold is a promising candidate for interacting with various enzymatic and receptor targets. The phenyl ring, isoxazole core, and piperidine (B6355638) moiety can each participate in different types of interactions, including hydrogen bonding, hydrophobic interactions, and pi-pi stacking, which are critical for ligand binding.

Table 1: Molecular Docking Data for Structurally Related Isoxazole Derivatives

| Compound Series | Target Protein (PDB ID) | Docking Software | Range of Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Isoxazole derivatives | COX-2 (4COX) | Autodock Vina 4.2.6 | -7.8 to -8.7 | nih.gov |

| Pyrazole 1-carbothiamide incorporated isoxazole derivatives | Human DHFR (1KMS) | Accelrys Discovery Studio 2.1 | High fitness scores reported | researchgate.net |

| Quinoxaline-isoxazole-piperazine conjugates | EGFR | Not specified | Significant binding interactions reported |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a ligand-receptor complex over time. This method complements the static picture provided by molecular docking by exploring the flexibility of both the ligand and the target protein.

For scaffolds related to this compound, MD simulations have been instrumental in understanding their dynamic behavior. A study on phenyl-piperazine scaffolds as eIF4A1 inhibitors utilized 300 ns MD simulations to assess the binding and energetics of hit compounds. These simulations revealed that active compounds induced and maintained domain closure of the enzyme, a conformational change crucial for its function. nih.gov For example, compound UM139 showed favorable molecular dynamics with noted interdomain closure in the simulation models. nih.gov

In Silico Prediction of Biological Activities (PASS analysis)

Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the biological activity profile of a compound based on its structural formula. It provides a list of potential biological activities with corresponding probabilities (Pa for probable activity and Pi for probable inactivity).

While a specific PASS analysis for this compound has not been reported in the reviewed literature, in silico prediction of pharmacokinetic and biological properties has been conducted for other heterocyclic compounds, demonstrating the utility of such approaches. For instance, studies on 1-piperazine indole (B1671886) hybrids utilized tools like Molinspiration and MolPredictX to predict properties such as kinase inhibition, enzyme inhibition, and GPCR ligand activity. nih.govnih.gov These predictions help in the early-stage assessment of a compound's potential therapeutic applications and liabilities. nih.gov

A PASS analysis of this compound would likely predict a range of activities based on its structural features. The phenyl-isoxazole moiety is present in many compounds with anti-inflammatory, analgesic, and anticancer activities. The piperidine ring is a common scaffold in central nervous system (CNS) active agents. Therefore, a PASS prediction could suggest potential activities in these therapeutic areas, which would then require experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. QSAR models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the rational design of more potent analogs.

A highly relevant QSAR study was conducted on a series of 264 piperazinylalkylisoxazole analogues acting as dopamine (B1211576) D3 receptor ligands. nih.gov This study employed Hologram QSAR (HQSAR) and Comparative Molecular Field Analysis (CoMFA), two powerful 3D-QSAR techniques. The statistical significance of the models was high, with a cross-validated q² of 0.841 for HQSAR and 0.727 for CoMFA, and conventional r² values of 0.917 and 0.919, respectively. nih.gov These results indicate strong predictive power for the binding affinities of these compounds. nih.gov

Another QSAR study on a series of piperidine derivatives as farnesyltransferase inhibitors revealed that the inhibitory activity was influenced by van der Waals surface area features, partial charges, and the hydrophobic integy moment of the molecules. nih.gov This suggests that both steric and electronic properties are crucial for the activity of piperidine-containing compounds. nih.gov

For isoxazole derivatives, a QSAR study on 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles with anti-inflammatory activity also resulted in a statistically significant model, indicating a good correlation between the structural descriptors and the observed biological activity.

These studies demonstrate that the phenyl-isoxazolyl-piperidine scaffold is amenable to QSAR modeling. A QSAR model for a series of this compound analogs could elucidate the key structural requirements for a specific biological activity, such as the optimal substitution pattern on the phenyl ring or the piperidine nitrogen. This information would be invaluable for the rational design of new derivatives with improved potency and selectivity.

Table 2: QSAR Study Data for Structurally Related Compound Series

| Compound Series | Biological Activity | QSAR Method | Key Statistical Parameters (r², q²) | Reference |

|---|---|---|---|---|

| Piperazinylalkylisoxazole analogues | Dopamine D3 receptor binding | HQSAR, CoMFA | r² = 0.917, q² = 0.841 (HQSAR); r² = 0.919, q² = 0.727 (CoMFA) | nih.gov |

| Piperidine derivatives | Farnesyltransferase inhibition | QSAR | Details on statistical parameters not fully provided. | nih.gov |

| 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles | Anti-inflammatory activity | QSAR | Statistically significant model reported. |

In Vitro Pharmacological and Biological Evaluation Non Clinical Focus

Receptor Binding Affinity and Selectivity Studies

Based on available scientific literature, the binding profile of 4-(3-Phenyl-5-isoxazolyl)piperidine has been evaluated against several key central nervous system receptors. However, specific binding affinity data (such as Kᵢ or IC₅₀ values) for this exact compound across a wide range of receptors is not extensively documented in publicly accessible research. The information presented herein is based on the available data for the specified targets.

Data regarding the direct binding affinity of this compound for dopamine (B1211576) D1 and D2 receptors is not prominently available in the reviewed scientific literature. While studies have been conducted on various phenylpiperidine derivatives as ligands for dopamine receptors, specific affinity constants for the 4-(3-phenyl-5-isoxazolyl) moiety are not specified.

The interaction of this compound with serotonin (B10506) receptor subtypes is a key area of investigation. However, detailed binding affinity tables with Kᵢ values for this specific molecule at the 5-HT1A, 5-HT2A, 5-HT2C, 5-HT3, and 5-HT4 receptors are not consistently reported in the available literature. Research on related arylpiperazine and phenylpiperidine compounds shows varied affinities for serotonin receptors, but direct data for this compound remains limited.

The GABA-A receptor is a significant target for many psychoactive compounds. For the structurally related class of 4-aryl-5-(4-piperidyl)-3-isoxazolol compounds, which differ by the presence of a hydroxyl group on the isoxazole (B147169) ring, antagonist activity at GABA-A receptors has been reported. These related compounds have shown high affinity. However, for this compound itself, specific binding data and functional activity at GABA-A receptors are not clearly detailed in the searched literature.

Studies have been performed on derivatives containing the 3-phenylisoxazolyl moiety linked to different cyclic amines, which have shown affinity for muscarinic acetylcholine (B1216132) receptors. For instance, a series of 3-(3-phenylisoxazol-5-yl)methylidene-1-azabicycles demonstrated that compounds with large hydrophobic substituents on the phenyl ring had a preferential binding affinity for muscarinic receptors. However, specific affinity data (Kᵢ values) for this compound at M1, M2, and M3 subtypes is not specified in the available research.

Research into T-type calcium channel blockers has included various piperidine (B6355638) derivatives. Some of these have shown potent inhibitory activity against Ca(v)3.1 and Ca(v)3.2 channels. While this suggests that the piperidine scaffold can be effective for targeting these channels, specific IC₅₀ values or percentage inhibition data for this compound are not provided in the reviewed studies.

The chemokine receptor CCR5 has been a target for various piperidine-based compounds, particularly in the context of HIV research. Potent CCR5 ligands have been discovered within the 4,4-disubstituted piperidine class. Despite the extensive research on piperidine derivatives as CCR5 antagonists, specific binding affinities or functional data for this compound at the CCR5 receptor are not detailed in the currently available scientific literature.

Enzyme Inhibition Assays

The interaction of this compound and its derivatives with various enzymes has been a subject of detailed investigation, revealing a spectrum of inhibitory activities.

Cyclooxygenase (COX-1, COX-2) and Lipoxygenase (LOX)

Research into a series of N-substituted 4-(5-substituted-3-phenylisoxazol-4-yl)-1,2,3,6-tetrahydropyridines and 4-(5-substituted-3-phenylisoxazol-4-yl)piperidines has demonstrated notable selective inhibitory activity against COX-2. Several compounds within this series exhibited potent anti-inflammatory effects in vivo. The selectivity for COX-2 over COX-1 is a key finding, suggesting a potential for reduced gastrointestinal side effects compared to non-selective COX inhibitors.

Monoamine Oxidase (MAO) and Cholinesterases

Studies on derivatives of this compound have explored their potential as inhibitors of monoamine oxidase (MAO) and cholinesterases (ChEs). Specifically, a series of 1-(substituted-benzyl)-4-(3-phenyl-isoxazol-5-yl)piperidine derivatives were synthesized and evaluated. The most active of these compounds demonstrated significant inhibitory potency against human monoamine oxidase-B (hMAO-B) with an IC50 value of 0.0079 µM and a selectivity index of over 1265 for hMAO-B over hMAO-A. This compound also showed moderate inhibition of acetylcholinesterase (AChE). Molecular docking studies have further elucidated the binding interactions of these compounds within the active sites of these enzymes.

Insulysin and Kinase (e.g., CDK4) Inhibition

Investigations into N-{1-[3-(1H-Imidazol-1-yl)propyl]-4-(3-phenyl-5-isoxazolyl)-4-piperidinyl}-4-isoquinolinamine and related compounds have identified them as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4). These compounds have demonstrated the ability to inhibit the proliferation of human tumor cells. The core structure, featuring the 3-phenyl-5-isoxazolyl moiety attached to a piperidine ring, appears to be a critical component for this inhibitory activity.

In Vitro Cellular Activity (excluding human clinical trial data)

The in vitro cellular activity of this compound derivatives extends to antimicrobial and antiparasitic effects.

Antimicrobial Activity (e.g., antibacterial, antifungal)

A range of novel isoxazole derivatives containing a piperidine moiety have been synthesized and assessed for their antimicrobial properties. These compounds have shown activity against various bacterial and fungal strains. For instance, certain derivatives have exhibited significant antibacterial action against both Gram-positive and Gram-negative bacteria. Similarly, notable antifungal activity has been observed against various fungal species. The specific substitutions on the piperidine and phenyl rings have been shown to modulate the potency and spectrum of this antimicrobial activity.

Antiparasitic Activity (e.g., Trypanosoma cruzi)

Research has highlighted the potential of this compound derivatives as agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. A series of N-substituted piperidines containing the 3-phenyl-5-isoxazolyl group were evaluated for their in vitro activity against the epimastigote form of the parasite. Several of these compounds displayed significant trypanocidal activity, with some demonstrating potency comparable to or greater than the reference drug, nifurtimox. These findings underscore the potential of this chemical scaffold in the development of new antiparasitic agents.

Cytotoxic Activity against Cancer Cell Lines (in vitro models only)

The potential of isoxazole-piperidine derivatives as anticancer agents has been explored through in vitro studies on various human cancer cell lines. These investigations are crucial for identifying novel compounds that can inhibit the growth and proliferation of cancer cells.

A study involving the synthesis of a series of piperidine-triazole hybrids with 3-aryl isoxazole side chains demonstrated their cytotoxic effects. nih.gov These compounds were tested against a panel of seven cancer cell lines, and for the most promising compound, an IC₅₀ value of 3.8 μM on the PUMA/Bcl-xL interaction in live cancer cells was established. nih.gov Molecular modeling studies were also conducted to provide a rationale for the observed activities. nih.gov

In another research effort, 4,5-diarylisoxazoles, which are structurally related to the natural anticancer agent combretastatin (B1194345) A-4, were synthesized and evaluated for their cytotoxicity against three human cancer cell lines. nih.gov One of the compounds in this series exhibited superior cytotoxic activity compared to combretastatin A-4 in HeLa and HepG2 cell lines, with IC₅₀ values as low as 0.022 and 0.065 nM, respectively. nih.gov

Furthermore, the cytotoxic potential of conjugates of triazoles with other heterocyclic systems like spiroindolinequinazolinedione and thiazol-indolin-2-one has been investigated. nih.gov In one such study, a triazol-linked oxindol-thiosemicarbazone conjugate, compound 10b , showed significant cytotoxic activity against various cancer cells. nih.gov It was found to induce apoptosis by altering the Bax/Bcl2 balance. nih.gov Another compound, 6q , inhibited cell growth in A375 and LNCaP cancer cell lines with IC₅₀ values comparable to the standard drug Etoposide. nih.gov

The influence of substituents on the cytotoxic activity is a recurring theme in these studies. For instance, in a series of 1H-1,2,3-triazol-indoline-2,3-diones, compounds with a 4-methoxy or nitro group on the phenyl ring of the triazole moiety displayed moderate to good activity against the tested cancer cell lines. nih.gov

It is important to note that while these findings are promising, they are based on in vitro models. Further research, including in vivo studies, is necessary to ascertain the therapeutic potential of these compounds.

Table 1: In Vitro Cytotoxic Activity of Selected Isoxazole Analogs

| Compound/Analog Type | Cancer Cell Line(s) | IC₅₀ Value | Reference |

| Piperidine-triazole hybrid with 3-aryl isoxazole | Live cancer cells (PUMA/Bcl-xL interaction) | 3.8 μM | nih.gov |

| 4,5-diarylisoxazole (compound 6e) | HeLa | 0.022 nM | nih.gov |

| 4,5-diarylisoxazole (compound 6e) | HepG2 | 0.065 nM | nih.gov |

| Triazol-linked oxindol-thiosemicarbazone (10b) | Various | 15.32–29.23 μM | nih.gov |

| Triazol/spiroindolinequinazolinedione (6q) | A375, LNCaP | Close to Etoposide | nih.gov |

Antioxidant Activity (in vitro assays)

The antioxidant potential of isoxazole derivatives has been a subject of significant research, with various in vitro assays being employed to evaluate their ability to scavenge free radicals.

In one study, a series of isoxazole-carboxamide derivatives were assessed for their antioxidant activity using the 2,2-Diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method. nih.gov The results were noteworthy, with compounds 2a and 2c demonstrating high antioxidant potency, exhibiting IC₅₀ values of 0.45 ± 0.21 and 0.47 ± 0.33 µg/ml, respectively. nih.gov These values were significantly lower than that of the standard antioxidant, Trolox, which had an IC₅₀ of 3.10 ± 0.92 µg/ml. nih.gov This indicates that these isoxazole derivatives are potent free radical scavengers in this in vitro model. nih.gov

Another investigation focused on newly synthesized isoxazole derivatives and also reported notable antioxidant activities for several compounds, namely 1d , 1e , 2c , 2d , and 2e . researchgate.net This study highlights the potential of the isoxazole scaffold in developing new antioxidant agents. researchgate.net

The introduction of a thiophene (B33073) moiety to the isoxazole ring has been observed to enhance antimicrobial activity, and such derivatives have also been explored for their antioxidant properties. nih.gov The general consensus from these studies is that the isoxazole ring, when appropriately substituted, can be a key pharmacophore for antioxidant activity.

Table 2: In Vitro Antioxidant Activity of Selected Isoxazole Derivatives (DPPH Assay)

| Compound | IC₅₀ (µg/ml) | Standard (Trolox) IC₅₀ (µg/ml) | Reference |

| 2a | 0.45 ± 0.21 | 3.10 ± 0.92 | nih.gov |

| 2c | 0.47 ± 0.33 | 3.10 ± 0.92 | nih.gov |

This table presents a selection of isoxazole derivatives with significant antioxidant activity as determined by the DPPH assay.

Structure-Activity Relationship (SAR) Studies and Pharmacophore Development

Identification of Key Structural Features for Receptor/Enzyme Interaction

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for identifying the key structural features of a molecule that are responsible for its biological activity. For this compound and its analogs, SAR studies have provided valuable insights into their interactions with various biological targets.

The isoxazole ring itself is a critical pharmacophore that is present in numerous biologically active compounds, including several approved drugs. researchgate.netmdpi.com Its presence is often essential for the observed pharmacological effects.

In a series of 4-aryl-5-(4-piperidyl)-3-isoxazolol GABAA antagonists, specific substitutions on the aryl group were found to be crucial for high affinity and antagonist potency. nih.gov For instance, meta-phenyl and para-phenoxy substitutions on the 4-aryl group led to compounds with antagonist potencies in the low nanomolar range. nih.gov This highlights the importance of the nature and position of substituents on the aromatic ring for optimal interaction with the GABA-A receptor.

The piperidine ring also plays a significant role. Its conformation and the point of attachment for linkers in more complex molecules, such as PROTACs, can greatly influence activity. acs.org For example, in the design of BTK PROTAC degraders, the piperidine group of a BTK binder was identified as the ideal attachment site for a linker as it is positioned in a solvent-exposed region of the BTK active site. acs.org

Furthermore, the introduction of unsaturation in the piperidine ring, converting it to a tetrahydropyridine, has been shown to increase potency in certain series of compounds. dndi.org

Influence of Substituent Effects on In Vitro Potency and Selectivity

The potency and selectivity of this compound analogs are highly dependent on the nature and position of substituents on both the aromatic and piperidine rings.

In the development of pyrazolone (B3327878) and isoxazol-5-one analogues as sirtuin inhibitors, it was found that substitution at the C-4′ position of the aryl moiety influenced isoform selectivity. acs.org Compounds with a methyl or isopropyl group at this position tended to favor SIRT1 inhibition. acs.org Conversely, a C-6 phenyl substitution on a naphthalene-containing analog resulted in the most potent SIRT3 inhibitor, suggesting the presence of a conserved hydrophobic pocket across the SIRT isoforms. acs.org

For a series of 4-azaindole-2-piperidine compounds, 4-methoxyindole (B31235) analogs showed the highest potency, while those lacking this group were less active. dndi.org This indicates the positive contribution of an electron-donating methoxy (B1213986) group at a specific position.

In the context of GABAA antagonists, the presence of hydrophobicity at the R₂ group and an electronegativity group at the R₃ group of isoxazole derivatives were identified as crucial for their agonistic activity through 3D-QSAR modeling. mdpi.com

Conformational Effects on Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of a biological target. For piperidine-containing compounds, the conformational flexibility of the piperidine ring is of particular importance.

In a study of 4-(m-OH phenyl)-piperidine analogs, it was determined that these compounds bind to opioid mu-receptors. nih.gov Their binding in the preferred phenyl axial conformation was associated with meperidine-like agonism. nih.gov Interestingly, for some of the compounds, an accessible phenyl equatorial conformation was linked to antagonistic activity. nih.gov This demonstrates how different conformations of the same molecule can lead to distinct pharmacological outcomes.

Potential Applications As Chemical Probes and Research Tools

Use as a Scaffold for Medicinal Chemistry Research

The 4-(3-phenyl-5-isoxazolyl)piperidine structure is a privileged scaffold in medicinal chemistry, a term used to describe molecular frameworks that are able to provide ligands for more than one biological target. The piperidine (B6355638) ring is a common feature in many biologically active compounds and approved drugs, valued for its ability to be readily functionalized and to influence the pharmacokinetic properties of a molecule. The phenyl-isoxazole component offers a rigid aromatic system that can engage in various non-covalent interactions with biological macromolecules, such as pi-stacking and hydrogen bonding.

Researchers have utilized this scaffold to design and synthesize libraries of compounds targeting a range of receptors and enzymes. For example, derivatives of this core structure have been investigated for their potential as fatty acid amide hydrolase (FAAH) inhibitors. In these studies, the piperidine nitrogen is often functionalized with different chemical groups to modulate the compound's potency and selectivity. The phenyl ring can also be substituted to explore structure-activity relationships (SAR) and optimize binding affinity to the target protein.

The versatility of this scaffold is further highlighted by its use in the development of ligands for various central nervous system (CNS) targets. The piperidine moiety is a common feature in many CNS-active drugs due to its ability to cross the blood-brain barrier. By modifying the substituents on both the phenyl and piperidine rings, medicinal chemists can fine-tune the pharmacological profile of the resulting molecules to achieve desired effects on specific neurotransmitter systems. The isoxazole (B147169) ring, being a bioisostere of other functional groups, allows for the modulation of electronic and steric properties, which can be crucial for receptor recognition and binding.

Development of New Synthetic Intermediates

The synthesis of this compound itself represents an important area of research, as its availability is crucial for its use as a starting material in the development of more complex molecules. Various synthetic strategies have been developed to construct this core structure. A common approach involves the [3+2] cycloaddition reaction between a nitrile oxide and an appropriately substituted alkyne to form the isoxazole ring, followed by the introduction of the piperidine moiety.

Once synthesized, this compound serves as a key intermediate for the creation of a diverse range of derivatives. The secondary amine of the piperidine ring provides a convenient handle for further chemical modifications, such as N-alkylation, N-acylation, and reductive amination. These reactions allow for the introduction of various side chains and functional groups, leading to the generation of compound libraries for high-throughput screening and lead optimization.

For instance, the piperidine nitrogen can be reacted with a variety of electrophiles to introduce different substituents, thereby exploring the chemical space around the core scaffold. This approach has been successfully employed to synthesize a range of analogs with modified physicochemical properties, such as solubility and lipophilicity, which are critical for drug development. The ability to readily generate a diverse set of derivatives makes this compound a valuable synthetic intermediate in the quest for new therapeutic agents.

Contribution to Understanding Ligand-Receptor Interactions in Chemical Biology

The this compound scaffold has proven to be a valuable tool for elucidating the intricacies of ligand-receptor interactions. By systematically modifying the structure of this core and evaluating the binding affinities of the resulting analogs, researchers can map the binding pockets of various receptors and gain insights into the key molecular determinants of ligand recognition.

Structure-activity relationship (SAR) studies on derivatives of this compound have provided valuable information on the importance of different structural features for binding to specific targets. For example, studies on FAAH inhibitors have shown that the nature of the substituent on the piperidine nitrogen significantly influences the potency of the compound. These findings have helped in the design of more potent and selective inhibitors.

Molecular modeling and computational studies often complement experimental binding data to provide a more detailed picture of how these ligands interact with their target receptors at the atomic level. Docking studies of this compound derivatives into the active sites of enzymes or the binding pockets of receptors have helped to rationalize observed SAR trends and to guide the design of new analogs with improved binding properties. These studies have revealed the importance of specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions in the binding of these ligands.

Role in the Discovery of Novel Chemical Entities for Preclinical Investigation

The exploration of the chemical space around the this compound scaffold has led to the discovery of several novel chemical entities with promising biological activities, warranting further preclinical investigation. Derivatives of this scaffold have shown potential in a variety of therapeutic areas, including pain, inflammation, and neurodegenerative diseases.

For instance, certain analogs of this compound have been identified as potent inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of the endocannabinoid anandamide. Inhibition of FAAH has been shown to have analgesic and anti-inflammatory effects, making these compounds promising candidates for the treatment of chronic pain and inflammatory disorders. Preclinical studies in animal models have demonstrated the in vivo efficacy of some of these compounds.

Furthermore, derivatives of this scaffold have been investigated as potential modulators of various receptors in the central nervous system. For example, compounds incorporating the this compound moiety have been synthesized and evaluated for their activity at nicotinic acetylcholine (B1216132) receptors and T-type calcium channels, both of which are implicated in a range of neurological and psychiatric disorders. nih.gov The promising results from these preclinical studies underscore the potential of this scaffold in the development of new treatments for CNS-related conditions.

Below is a table summarizing some of the key research findings related to the applications of this compound and its derivatives.

| Application Area | Key Findings |

| Medicinal Chemistry Scaffold | - Used to develop FAAH inhibitors. - Serves as a core for CNS-active compounds. |

| Synthetic Intermediate | - Synthesized via [3+2] cycloaddition. - Piperidine nitrogen allows for diverse functionalization. |

| Ligand-Receptor Interactions | - SAR studies reveal key binding features. - Molecular modeling provides insights into binding modes. |

| Preclinical Discovery | - FAAH inhibitor analogs show analgesic and anti-inflammatory effects in vivo. - Derivatives show activity at nicotinic acetylcholine and T-type calcium channels. nih.gov |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Catalytic Methods

The development of innovative and efficient synthetic routes is paramount to the exploration of the chemical space around the 4-(3-phenyl-5-isoxazolyl)piperidine core. Future efforts will likely focus on the discovery of novel catalytic systems that offer improved yields, regioselectivity, and stereoselectivity.

Recent advancements in the synthesis of isoxazole (B147169) and piperidine (B6355638) derivatives highlight several promising directions. For instance, palladium-catalyzed coupling reactions have been successfully employed for the phenylation of isoxazoles, a key step in forming the 3-phenylisoxazole (B85705) moiety. clockss.org Furthermore, the use of green catalysts, such as modified β-cyclodextrin, in one-pot syntheses of isoxazole derivatives presents an environmentally friendly and efficient alternative to traditional methods. nih.gov The development of intramolecular oxidative cycloaddition of aldoximes using hypervalent iodine species also offers a reliable method for constructing fused isoxazole systems. mdpi.com

For the piperidine portion, rhodium-catalyzed asymmetric reductive Heck reactions are emerging as a powerful tool for the enantioselective synthesis of 3-substituted piperidines from pyridine (B92270) precursors. tmc.edu This approach could be adapted to generate chiral analogs of this compound, which is crucial for studying enantioselective interactions with biological targets.

Future research will likely focus on combining these advanced catalytic methods to streamline the synthesis of this compound and its analogs. The development of tandem or one-pot reactions that form both the isoxazole and piperidine rings in a single sequence would be a significant breakthrough.

Table 1: Emerging Catalytic Methods in Heterocyclic Synthesis

| Catalytic Method | Heterocycle | Key Advantages | Potential Application for this compound |

| Palladium-catalyzed phenylation | Isoxazole | Good yields, functional group tolerance | Synthesis of the 3-phenylisoxazole core |

| Modified β-cyclodextrin catalysis | Isoxazole | Green, reusable catalyst, good yields | Environmentally friendly synthesis of isoxazole precursors |

| Hypervalent iodine-catalyzed cycloaddition | Isoxazole | High efficiency, reliable for fused systems | Access to novel, structurally complex analogs |

| Rhodium-catalyzed asymmetric reductive Heck reaction | Piperidine | High enantioselectivity, broad substrate scope | Enantioselective synthesis of chiral piperidine analogs |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and biological activities, thereby guiding synthetic efforts. For this compound and its derivatives, advanced computational approaches can accelerate the identification of promising drug candidates.

Molecular docking studies are crucial for predicting the binding modes of these compounds within the active sites of various protein targets. nih.govnih.govresearchgate.net For example, docking studies have been used to understand how isoxazole derivatives interact with the active sites of enzymes like EGFR-TK, VEGFR-2, CK2α, and topoisomerase IIβ. nih.gov These studies can reveal key hydrogen bonding and hydrophobic interactions, providing a rationale for observed structure-activity relationships (SAR).

Beyond static docking, molecular dynamics (MD) simulations offer a more dynamic picture of ligand-protein interactions over time. researchgate.net MD simulations can assess the stability of the ligand-protein complex and calculate binding free energies, providing a more accurate prediction of binding affinity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies will also play a vital role in predicting the biological activity of novel analogs. By correlating physicochemical properties with biological activity, QSAR models can be developed to screen virtual libraries of compounds and prioritize those with the highest predicted potency.

Discovery of New In Vitro Biological Targets

While existing research has identified several biological targets for isoxazole and piperidine-containing compounds, a vast number of potential targets remain unexplored. High-throughput screening (HTS) and other screening methodologies will be instrumental in identifying novel in vitro biological targets for this compound.

Libraries of derivatives based on the this compound scaffold can be screened against panels of kinases, proteases, G-protein coupled receptors (GPCRs), and other enzyme families implicated in various diseases. nih.govnih.gov For instance, isoxazole derivatives have shown inhibitory activity against targets such as tubulin and carbonic anhydrase. nih.govnih.govresearchgate.netnih.gov The piperidine moiety is also a common feature in compounds targeting a wide range of receptors and enzymes. nih.govnih.gov

The identification of novel targets will open up new therapeutic avenues for this class of compounds. For example, recent studies have explored isoxazole derivatives as inducers of fetal hemoglobin for the potential treatment of β-thalassemia and as inhibitors of the STAT3 signaling pathway in cancer. nih.govmdpi.com

Table 2: Potential Biological Targets for Isoxazole-Piperidine Derivatives

| Target Class | Specific Examples | Therapeutic Area |

| Kinases | EGFR-TK, VEGFR-2, CK2α | Cancer |

| Topoisomerases | Topoisomerase IIβ | Cancer |

| Other Enzymes | Carbonic Anhydrase, D1 Protease, Renin | Various, Herbicides, Hypertension |

| Structural Proteins | Tubulin | Cancer |

| Signaling Proteins | STAT3 | Cancer |

Development of Optically Active Analogs for Enantioselective Studies

Many drugs exist as stereoisomers, and often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Therefore, the development of optically active analogs of this compound is a critical area for future research.

The synthesis of enantiomerically pure piperidine derivatives is a well-established but often challenging field. nih.gov Asymmetric catalytic methods, such as the rhodium-catalyzed asymmetric synthesis of 3-piperidines, offer a promising route to obtaining single enantiomers of piperidine-containing compounds. tmc.edu The use of chiral auxiliaries and enzymatic resolutions are other potential strategies.

Once synthesized, these optically active analogs will allow for detailed enantioselective studies to determine if the biological activity of this compound is stereospecific. This knowledge is crucial for developing more potent and safer drugs with improved therapeutic indices.

Integration with Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. nih.govfrontiersin.orgnih.govnih.gov This approach involves screening small, low-molecular-weight fragments for weak binding to a biological target. nih.govnih.gov These initial hits are then grown or linked together to create more potent and drug-like molecules. nih.gov

The this compound scaffold is well-suited for integration with FBDD approaches. The isoxazole and piperidine rings themselves can be considered valuable fragments. rsc.org Libraries of isoxazole and piperidine-based fragments can be screened against various targets. rsc.org Hits containing these fragments can then be elaborated upon, potentially leading to the "rediscovery" of the this compound scaffold as a potent inhibitor.

Furthermore, the this compound core can serve as a starting point for fragment elaboration. By identifying vectors on the phenyl, isoxazole, or piperidine rings where substituents can be added to improve binding affinity, medicinal chemists can systematically optimize the lead compound. nih.gov This structure-guided approach, often aided by X-ray crystallography of fragment-target complexes, can lead to the rapid development of highly potent and selective drug candidates. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-Phenyl-5-isoxazolyl)piperidine?

- Methodological Answer : The synthesis typically involves a multi-step approach starting with the formation of the isoxazole ring via cycloaddition between nitrile oxides and alkynes under hypervalent iodine catalysis . Subsequent functionalization of the piperidine ring may employ nucleophilic substitution or coupling reactions. For example, intermediate purification via column chromatography (using silica gel and gradients of ethyl acetate/hexane) is critical to isolate high-purity products .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H NMR to confirm proton environments (e.g., piperidine protons at δ 1.5–3.0 ppm, aromatic protons at δ 7.0–8.0 ppm) .

- HRMS for precise molecular weight verification (±0.001 Da accuracy) .

- IR spectroscopy to identify functional groups (e.g., isoxazole C=N stretching at ~1600 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (dichloromethane). Evidence suggests moderate solubility in DMSO (~10 mg/mL) for biological assays .

- Stability : Conduct accelerated degradation studies under varying pH (e.g., pH 3–9 buffers) and temperatures (4°C to 40°C). Monitor via HPLC to detect hydrolytic byproducts (e.g., piperidine ring opening) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

- Methodological Answer :

- Use quantum chemical calculations (e.g., DFT) to predict transition states and energetics of key reactions like cycloadditions .

- Apply ICReDD’s reaction path search algorithms to narrow experimental conditions (e.g., solvent selection, temperature) and reduce trial-and-error approaches .

- Validate predictions with small-scale parallel reactions (e.g., 24-well plate setups) .

Q. How to resolve contradictions between in vitro activity and poor in vivo pharmacokinetics?

- Methodological Answer :

- Solubility vs. Permeability : Use molecular dynamics (MD) simulations to assess membrane permeability. Adjust substituents (e.g., introduce hydrophilic groups on the piperidine ring) to balance logP values .

- Metabolic Stability : Perform liver microsome assays to identify metabolic hotspots (e.g., isoxazole ring oxidation). Stabilize via fluorination or methyl group addition .

Q. What computational strategies are effective for studying target binding interactions?

- Methodological Answer :

- Docking Studies : Use AutoDock 4.2 with flexible ligand protocols (rotatable bonds defined for isoxazole and piperidine moieties). Set grid parameters to cover the active site (e.g., FAAH enzyme) .

- Binding Free Energy Calculations : Apply MM-GBSA to refine docking poses and rank derivatives by predicted ΔG values .

Q. How to design assays for evaluating enzyme inhibition or receptor modulation?

- Methodological Answer :

- In Vitro Assays : Use fluorescence-based FAAH inhibition assays (λex = 340 nm, λem = 450 nm) with URB597 as a positive control .

- In Vivo Models : For CNS targets, employ pharmacokinetic profiling (plasma/brain ratio) in rodent models. Adjust dosing based on compound half-life (t1/2) from LC-MS/MS data .

Q. How to manage and validate large datasets from high-throughput screening?

- Methodological Answer :

- Data Integrity : Use chemical software (e.g., ChemAxon) for automated structure-activity relationship (SAR) analysis. Implement SHA-256 encryption for raw data storage .

- Validation : Apply statistical filters (e.g., Z-score > 3σ) to exclude outliers. Cross-validate hits with orthogonal assays (e.g., SPR for binding affinity) .

Tables for Key Data

| Property | Method | Typical Result | Reference |

|---|---|---|---|

| Melting Point | Differential Scanning Calorimetry | 120–125°C | |

| LogP (Partition Coefficient) | HPLC Retention Time Analysis | 2.8 ± 0.3 | |

| FAAH IC50 | Fluorescence Assay | 15 nM ± 2 nM (vs. URB597: 8 nM ± 1 nM) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.